molecular formula C9H12N2S B2354197 (3-Ethylphenyl)thiourea CAS No. 901375-61-9

(3-Ethylphenyl)thiourea

Cat. No. B2354197
M. Wt: 180.27
InChI Key: FNHWAKASGNKIDD-UHFFFAOYSA-N
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Description

“(3-Ethylphenyl)thiourea” is a chemical compound with the CAS Number: 901375-61-9 . Its molecular weight is 180.27 .


Synthesis Analysis

Thiourea derivatives, including “(3-Ethylphenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom .


Molecular Structure Analysis

The molecular structure of “(3-Ethylphenyl)thiourea” is represented by the InChI Code: 1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) . Thiourea derivatives are attractive model compounds for studies in solid-state chemistry due to their tendency for the formation of intra- and intermolecular hydrogen bonding .


Chemical Reactions Analysis

Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .


Physical And Chemical Properties Analysis

“(3-Ethylphenyl)thiourea” has a melting point of 82-83°C . Its physical state is solid .

Scientific Research Applications

Green Synthesis

  • Green Synthesis of Symmetrical N, N′-Disubstituted Thiourea Derivatives : Thioureas, including (3-Ethylphenyl)thiourea, are important in medicinal chemistry due to their wide range of biological activities. A study demonstrated a green synthesis approach for thiourea derivatives using primary amines and CS2 in water without any catalyst, using solar thermal energy. This method is environmentally benign and energy-saving (Kumavat et al., 2013).

Biological Activities

  • DNA-Binding Studies and Biological Activities of New Nitrosubstituted Acyl Thioureas : Research on nitrosubstituted acyl thioureas, including variants of (3-Ethylphenyl)thiourea, showed promising anti-cancer potential. These compounds were studied for their DNA interaction using cyclic voltammetry and UV–vis spectroscopy, indicating their potential in cancer treatment (Tahir et al., 2015).

Microwave Irradiation Technique in Preparation

  • Application of Microwave Irradiation Technique in Preparation of Thiourea Derivatives : A study reported the synthesis of new thiourea derivatives, including 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, using microwave irradiation. This method improved the yield and efficiency of producing thiourea derivatives (Ahyak et al., 2016).

Gas Sensing Applications

  • Room-Temperature Operated Cyano-Terminated Ethynylated-Thiourea as a Resistive-Type Carbon Dioxide (CO2) Gas Sensor : Thiourea derivatives have been utilized in the development of resistive-type CO2 gas sensors. This research showcases the potential of thiourea compounds in environmental monitoring and gas detection applications (Daud et al., 2019).

Bioactive Metal Complexes

  • Synthesis, Spectroscopic Investigation and Pharmacological Evaluation of Metal Complex Containing O, S Donor Ligand : This study involved creating metal complexes with thiourea, demonstrating its role in forming stable complexes with transition metals. These complexes showed potential as efficient antibacterial and antifungal agents (Shakoor & Asghar, 2021).

Molecular Docking and DNA Binding Studies

  • Synthesis, Characterization, Molecular Docking, DNA Binding, Cytotoxicity and DFT Studies of 1-(4-Methoxyphenyl)-3-(Pyridine-3-Ylmethyl)Thiourea : Thiourea derivatives have been synthesized and characterized for their interaction with DNA. Molecular docking studies showed these compounds binding with DNA, indicating potential applications in medicinal chemistry (Mushtaque et al., 2016).

Safety And Hazards

“(3-Ethylphenyl)thiourea” may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child .

Future Directions

Thiourea and its derivatives, including “(3-Ethylphenyl)thiourea”, constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties . They have potential applications in anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects . Therefore, there is a lot of potential for future research and development in this area.

properties

IUPAC Name

(3-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHWAKASGNKIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylphenyl)thiourea

CAS RN

901375-61-9
Record name (3-ethylphenyl)thiourea
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